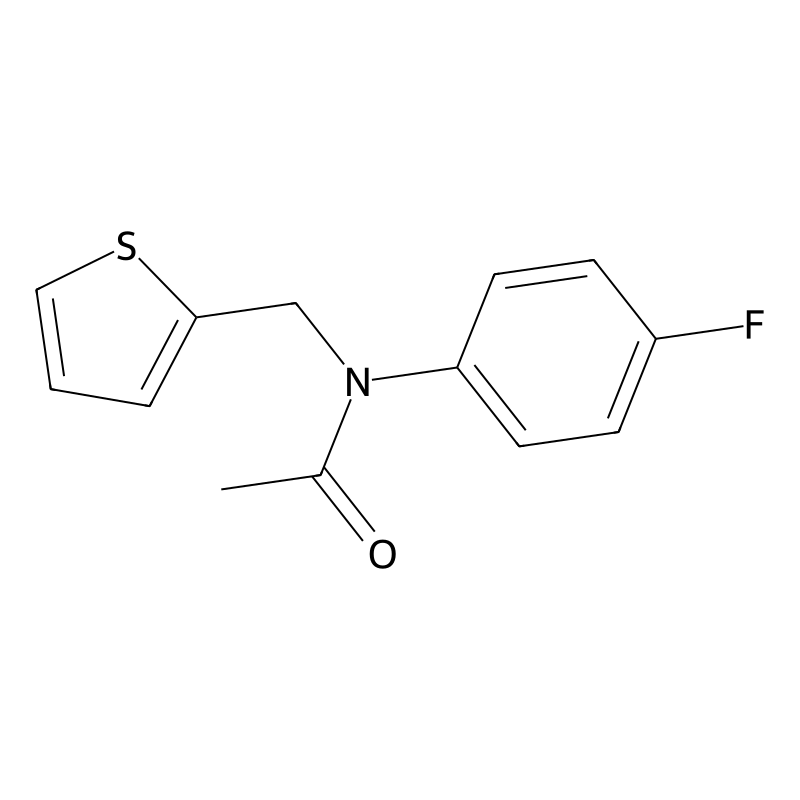

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

Catalog No.

S7909158

CAS No.

M.F

C13H12FNOS

M. Wt

249.31 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

IUPAC Name

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

Molecular Formula

C13H12FNOS

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C13H12FNOS/c1-10(16)15(9-13-3-2-8-17-13)12-6-4-11(14)5-7-12/h2-8H,9H2,1H3

InChI Key

QCQVDHRMUWSBCG-UHFFFAOYSA-N

SMILES

CC(=O)N(CC1=CC=CS1)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)N(CC1=CC=CS1)C2=CC=C(C=C2)F

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide, commonly known as FPEA, is a compound derived from the acetamide group. It was first synthesized in 2011 by scientists at the University of Bonn in Germany and has since then gained significant attention with regards to its potential in various fields of research.

FPEA is a white crystalline powder that is soluble in organic solvents such as DMSO, ethanol, and methanol. It has a molecular weight of 281.33 g/mol and a melting point of around 130-132°C. The chemical formula for FPEA is C14H13FNO2S.

FPEA can be synthesized using several methods, including the reaction of 4-fluoroacetophenone with thiophen-2-ylmethanamine in the presence of acetic acid and methylene chloride. This method produces FPEA with high yield and purity. Characterization of FPEA can be done using various analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR).

such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC) can be used for the analysis of FPEA in different samples.

Studies have shown that FPEA exhibits promising biological properties. It has been shown to have potential as an anti-cancer and anti-inflammatory agent. It has also been reported to have antioxidant and neuroprotective effects.

The toxicity and safety of FPEA have been tested in several scientific experiments. Studies have shown that FPEA has low toxicity levels and is safe for use in scientific experiments. However, further studies are needed to determine the long-term toxicity effects of FPEA.

FPEA has various applications in scientific experiments. It can be used in the synthesis of other compounds, as well as a starting material for the development of new drugs. It has also been shown to have potential in the area of drug delivery systems, where it can be used to enhance the effectiveness of drugs.

The current state of research on FPEA is promising. Several studies have reported on its biological properties and potential applications in various fields of research and industry. However, further studies are needed to fully explore its potential.

FPEA has potential implications in various fields of research and industry. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs to combat these diseases. Additionally, its potential as a drug delivery system and starting material for the synthesis of other compounds could have significant implications in the pharmaceutical industry.

Despite its promising potential, there are limitations in the research on FPEA. Further studies are needed to fully understand its biological properties and potential applications. As such, future directions for research on FPEA are vast. Some of the future directions include:

1. Testing the efficacy of FPEA in various cancer models to determine its anti-cancer potential.

2. Investigating the toxicity of FPEA in long-term studies to determine its safety for use in scientific experiments.

3. Developing novel drug delivery systems using FPEA to enhance the effectiveness of drugs.

4. Synthesizing new compounds using FPEA as a starting material and exploring their potential applications.

5. Studying the potential of FPEA as an anti-inflammatory agent in different animal models.

6. Investigating the neuroprotective effects of FPEA in animal models of neurodegenerative diseases.

In conclusion, FPEA is a promising compound with potential applications in various fields of research and industry. While further studies are needed to fully understand its potential, its low toxicity levels and safety in scientific experiments make it an attractive candidate for further research.

1. Testing the efficacy of FPEA in various cancer models to determine its anti-cancer potential.

2. Investigating the toxicity of FPEA in long-term studies to determine its safety for use in scientific experiments.

3. Developing novel drug delivery systems using FPEA to enhance the effectiveness of drugs.

4. Synthesizing new compounds using FPEA as a starting material and exploring their potential applications.

5. Studying the potential of FPEA as an anti-inflammatory agent in different animal models.

6. Investigating the neuroprotective effects of FPEA in animal models of neurodegenerative diseases.

In conclusion, FPEA is a promising compound with potential applications in various fields of research and industry. While further studies are needed to fully understand its potential, its low toxicity levels and safety in scientific experiments make it an attractive candidate for further research.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

249.06236334 g/mol

Monoisotopic Mass

249.06236334 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds